molecular formula C19H25IN2S B1664922 Ammonium, diethylmethyl(2-(10-phenothiazinyl)ethyl)-, iodide CAS No. 77967-09-0

Ammonium, diethylmethyl(2-(10-phenothiazinyl)ethyl)-, iodide

Cat. No. B1664922
CAS RN: 77967-09-0
M. Wt: 440.4 g/mol
InChI Key: MMJKIQOLSLCIGK-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium, diethylmethyl(2-(10-phenothiazinyl)ethyl)-, iodide is a biaoctive chemical.

Scientific Research Applications

Liquid Crystal and Polymer Research

Ammonium iodides have been utilized in the study of liquid crystals and polymers. Ujiie and Iimura (1992) investigated the thermal properties and orientational behavior of a liquid-crystalline ion complex polymer involving ammonium iodides. They found that these compounds play a crucial role in forming smectic layer structures and enhancing the thermal stability of these states, with implications for materials science and engineering (Ujiie & Iimura, 1992).

Optical Storage and Photoswitching Applications

N, N-diethanol and other ammonium iodides have been synthesized and characterized for their mesomorphic and photoswitching properties, useful in optical storage devices. Their research by S. B N, W. Yam, and G. Hegde (2019) indicated that these compounds exhibit high photoisomerization, important for optical image storage applications (S. B N, Yam, & Hegde, 2019).

Photovoltaic Applications

The study of hybrid halide perovskites, including ethyl-ammonium tin iodide, has gained attention for their potential in photovoltaic applications. A 2020 study by T. Joshi et al. explored the structural, electronic, optical, and thermoelectric properties of these compounds, underscoring their suitability for cost-effective photovoltaic device applications due to high absorption coefficients and Seebeck coefficients (Joshi et al., 2020).

Dye-Sensitized Solar Cells

Research by Henriette Santa-Nokki et al. (2007) involved the synthesis of new quaternary ammonium iodides as electrolytes in dye-sensitized solar cells. Their findings suggest the potential of these compounds in improving the efficiency of solar cells, a critical area in renewable energy research (Santa-Nokki et al., 2007).

Chemical Synthesis and Catalysis

Ammonium iodide has been used in the cyclization of 2'-hydroxychalcones to flavones, as explored by P. Kulkarni et al. (2013). This process presents an eco-friendly alternative in chemical synthesis, avoiding the use of toxic molecular iodine (Kulkarni et al., 2013).

properties

CAS RN

77967-09-0

Product Name

Ammonium, diethylmethyl(2-(10-phenothiazinyl)ethyl)-, iodide

Molecular Formula

C19H25IN2S

Molecular Weight

440.4 g/mol

IUPAC Name

diethyl-methyl-(2-phenothiazin-10-ylethyl)azanium;iodide

InChI

InChI=1S/C19H25N2S.HI/c1-4-21(3,5-2)15-14-20-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)20;/h6-13H,4-5,14-15H2,1-3H3;1H/q+1;/p-1

InChI Key

MMJKIQOLSLCIGK-UHFFFAOYSA-O

SMILES

CC[N+](C)(CC)CCN1C2=CC=CC=C2SC3=CC=CC=C31.[I-]

Canonical SMILES

CC[N+](C)(CC)CCN1C2=CC=CC=C2SC3=CC=CC=C31.[I-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Ammonium, diethylmethyl(2-(10-phenothiazinyl)ethyl)-, iodide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium, diethylmethyl(2-(10-phenothiazinyl)ethyl)-, iodide
Reactant of Route 2
Ammonium, diethylmethyl(2-(10-phenothiazinyl)ethyl)-, iodide
Reactant of Route 3
Ammonium, diethylmethyl(2-(10-phenothiazinyl)ethyl)-, iodide
Reactant of Route 4
Ammonium, diethylmethyl(2-(10-phenothiazinyl)ethyl)-, iodide
Reactant of Route 5
Ammonium, diethylmethyl(2-(10-phenothiazinyl)ethyl)-, iodide
Reactant of Route 6
Ammonium, diethylmethyl(2-(10-phenothiazinyl)ethyl)-, iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.